
(4-Chloro-benzyl)-(2-nitro-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cloro-bencil)-(2-nitro-bencil)-amina es un compuesto orgánico que presenta tanto un grupo bencilo cloro-sustituido como un grupo bencilo nitro-sustituido unido a una amina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-Cloro-bencil)-(2-nitro-bencil)-amina típicamente involucra la reacción de cloruro de 4-clorobencilo con 2-nitrobencilamina. La reacción se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, para facilitar la reacción de sustitución nucleofílica. La reacción generalmente se realiza en un solvente orgánico como diclorometano o tolueno en condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de Producción Industrial
La producción industrial de (4-Cloro-bencil)-(2-nitro-bencil)-amina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como recristalización o cromatografía en columna para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Cloro-bencil)-(2-nitro-bencil)-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y Condiciones Comunes
Oxidación: Gas hidrógeno y catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles, y bases como hidróxido de sodio o carbonato de potasio.
Reducción: Gas hidrógeno y catalizador de paladio.
Principales Productos Formados
Oxidación: Formación del derivado de amina correspondiente.
Sustitución: Formación de derivados de bencilo sustituidos.
Reducción: Formación del derivado de amina correspondiente.
Aplicaciones Científicas De Investigación
(4-Cloro-bencil)-(2-nitro-bencil)-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (4-Cloro-bencil)-(2-nitro-bencil)-amina implica su interacción con dianas moleculares y vías específicas. La actividad biológica del compuesto se atribuye principalmente a su capacidad de interactuar con enzimas y receptores, lo que lleva a la modulación de los procesos celulares. Por ejemplo, el grupo nitro puede sufrir reducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 4-clorobencilo: Un compuesto relacionado con un grupo bencilo cloro-sustituido.
2-Nitrobencilamina: Un compuesto relacionado con un grupo bencilo nitro-sustituido.
Singularidad
(4-Cloro-bencil)-(2-nitro-bencil)-amina es única debido a la presencia de ambos sustituyentes cloro y nitro en los grupos bencilo, lo que confiere propiedades químicas y biológicas distintas. Esta doble funcionalidad permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación y los propósitos industriales.
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-7-5-11(6-8-13)9-16-10-12-3-1-2-4-14(12)17(18)19/h1-8,16H,9-10H2 |
Clave InChI |
RQKFXHMOMSNFEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


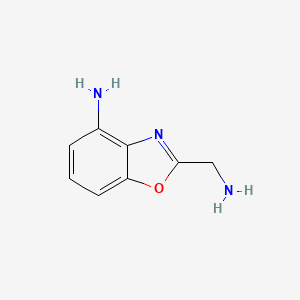
![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)
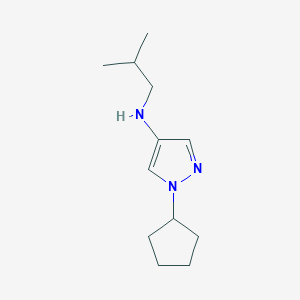
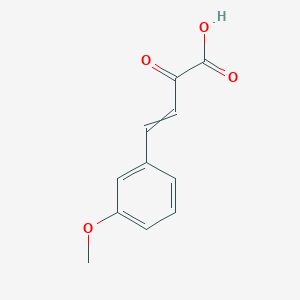
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)
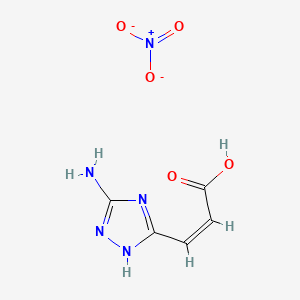
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11728550.png)
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
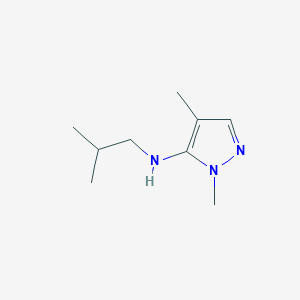
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)
